molecular formula C7H9FO3 B6280948 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2253631-32-0

1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B6280948
CAS RN: 2253631-32-0
M. Wt: 160.1
InChI Key:
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Description

“1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as bicyclo[2.1.1]hexanes . These are organic compounds containing a bicyclic structure of a hexane (six carbon atoms) where two carbon atoms have each formed a ring with three other carbon atoms .


Synthesis Analysis

The synthesis of bicyclo[2.1.1]hexanes has been a topic of interest in recent years. One approach to synthesizing these compounds involves a catalytic alkene insertion . This process involves a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . Another strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of “1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is characterized by a bicyclic structure of a hexane where two carbon atoms have each formed a ring with three other carbon atoms . The InChI code for this compound is 1S/C7H9FO3/c8-3-6-1-7(2-6,5(9)10)11-4-6/h1-4H2,(H,9,10)/t6-,7+ .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has been synthesized through various methods, demonstrating its versatility in organic synthesis. For instance, 2-Oxabicyclo[2.1.1]hexane derivatives have been obtained via cyclization and photocycloaddition processes, showcasing the compound's potential in complex chemical synthesis (Kirmse & Mrotzeck, 1988).

Potential in Drug Synthesis

  • The compound has been used in the synthesis of novel pharmaceuticals. For example, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid, related to the 2-oxabicyclo[2.1.1]hexane structure, have been evaluated as potential antidepressants (Bonnaud et al., 1987).

Application in Material Science

  • There is evidence of its application in material science and nanotechnology. The synthesis and evaluation of related compounds, such as 2-azabicyclo[2.1.1]hexanes, indicate potential uses in developing new materials with specific molecular configurations (Stevens & Kimpe, 1996).

Biological Studies

  • The structure of 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid and its derivatives have been studied for biological activities, such as antibacterial properties. For instance, similar compounds have shown effectiveness against certain bacterial strains, suggesting possible applications in antibacterial drug development (Tani, Mushika, & Yamaguchi, 1982).

Pharmaceutical Analysis

  • The compound's derivatives have been analyzed in pharmaceutical contexts. For example, bioanalysis methods for related compounds, such as LY379268, have been developed, underscoring the significance of these compounds in pharmaceutical research (Benitex et al., 2014).

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, while still being underexplored from a synthetic accessibility point of view . The development of efficient and modular approaches toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules opens the gate to sp3-rich new chemical space . This suggests that there is potential for further exploration and development in this area.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves the introduction of a fluoromethyl group onto a bicyclic ring system, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2,3-dihydrofuran", "fluoromethyl bromide", "sodium hydride", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "acetic anhydride", "pyridine", "triethylamine", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "2,3-dihydrofuran is treated with fluoromethyl bromide and sodium hydride in diethyl ether to yield 1-(fluoromethyl)-2,3-dihydrofuran.", "1-(fluoromethyl)-2,3-dihydrofuran is then treated with carbon dioxide in tetrahydrofuran to yield 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.", "The carboxylic acid group of 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is activated with acetic anhydride and pyridine, and then treated with triethylamine and hydrochloric acid to yield the desired product.", "The product is purified by treatment with sodium hydroxide and water." ] }

CAS RN

2253631-32-0

Product Name

1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Molecular Formula

C7H9FO3

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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